7-(Methylsulfonyl)benzo[d]isoxazol-3-amine
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Overview
Description
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and catalyst-free . This method allows for the rapid formation of the isoxazole ring under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine include other isoxazole derivatives, such as:
Benzo[d]isoxazol-3-ylmethyl derivatives: These compounds have similar chemical structures and biological activities.
Fluoroisoxazoles: These derivatives have been studied for their potential therapeutic applications.
Uniqueness
What sets this compound apart from other similar compounds is its unique methylsulfonyl group, which can impart distinct chemical and biological properties . This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H8N2O3S |
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Molecular Weight |
212.23 g/mol |
IUPAC Name |
7-methylsulfonyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)6-4-2-3-5-7(6)13-10-8(5)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
AFWCUYLWUNTLBT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1ON=C2N |
Origin of Product |
United States |
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